2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to an azetidine ring, which is further substituted with a 5-chlorothiophen-2-yl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving halogenated precursors.
Coupling Reactions: The final step involves coupling the azetidine derivative with the benzo[d]thiazole core, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Similar structure but with a phenyl group instead of a chlorothiophene.
2-((1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Features a methyl group on the thiophene ring.
Uniqueness
The presence of the 5-chlorothiophen-2-yl group in 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJHUWLVILHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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